3-(Furan-3-ylmethyl)aniline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select 3-(Furan-3-ylmethyl)aniline for systematic SAR studies. Its 3-furyl attachment alters heteroatom orientation and electrostatic surface vs. 2-furyl regioisomers, avoiding mis-specified biological activity. The methylene spacer provides a unique conformational profile and distinct fragment growth vectors. A metal-free synthetic route supports high-throughput library synthesis free of Pd contamination. Secure this reductive amination building block for precise CNS-target or antifungal screening.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8341853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-ylmethyl)aniline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CC2=COC=C2
InChIInChI=1S/C11H11NO/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-5,7-8H,6,12H2
InChIKeyHOCSIJALASKSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-3-ylmethyl)aniline: Procurement-Relevant Identity and Structural Class for Research Sourcing


3-(Furan-3-ylmethyl)aniline (N-[(furan-3-yl)methyl]aniline, N-Phenylfuran-3-methaneamine) is a heteroaryl-substituted secondary aniline with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol [1]. It belongs to the N-(heteroarylmethyl)aniline class, characterized by a methylene bridge (-CH2-) linking the aniline nitrogen to the 3-position of a furan ring [2]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the furan-3-ylmethyl substitution pattern imparts distinct electronic and steric properties compared to its 2-furyl and directly linked analogs [3]. Commercial availability is primarily through research chemical suppliers at typical purities of 95% [4].

Why 3-(Furan-3-ylmethyl)aniline Cannot Be Interchanged with Its 2-Furyl or Direct-Linked Analogs in Research Protocols


Substituting 3-(furan-3-ylmethyl)aniline with its 2-furyl regioisomer (N-(furan-2-ylmethyl)aniline, CAS 4439-56-9) or its direct-linked analog (3-(furan-3-yl)aniline, CAS 936249-46-6) introduces measurable differences in molecular topology, electronic distribution, and biological target engagement. The 3-furyl vs. 2-furyl attachment position alters the orientation of the oxygen lone pair relative to the aniline ring, affecting hydrogen-bonding capacity and π-stacking geometry [1]. The methylene spacer in 3-(furan-3-ylmethyl)aniline provides an additional rotatable bond (3 vs. 1 in 3-(furan-3-yl)aniline [2]), increasing conformational flexibility and potentially altering pharmacokinetic profiles in downstream derivatives. In antifungal screens, 2-furyl substituted anilines demonstrated MIC values of 3.12–6.25 µg/mL against Trichophyton rubrum, while 3-furyl analogs in the same study showed distinct activity patterns that did not simply track with the 2-furyl series [3]. These structural differences preclude generic substitution without re-validation of synthetic outcomes and biological activity.

Quantitative Differentiation Evidence for 3-(Furan-3-ylmethyl)aniline vs. Closest Analogs


Methylene Bridge vs. Direct Aryl-Furan Linkage: Conformational Flexibility and Drug-Likeness Parameters

3-(Furan-3-ylmethyl)aniline possesses a methylene spacer between the aniline nitrogen and the furan ring, resulting in a rotatable bond count of 3, compared to 1 rotatable bond for the direct-linked analog 3-(furan-3-yl)aniline (CAS 936249-46-6) [1]. This increased flexibility, combined with the altered electronic conjugation (the nitrogen lone pair is not directly conjugated with the furan π-system), produces a computed XLogP3 difference: the methylene-bridged analog N-(furan-3-ylmethyl)-4-methylaniline has an XLogP3 of 2.8 [2], while 3-(furan-3-yl)aniline has an XLogP3 of 1.9 [1]. The lower lipophilicity of the direct-linked analog may reduce membrane permeability but improve aqueous solubility relative to the methylene-bridged compound class.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Furyl vs. 2-Furyl Substitution: Antifungal Activity Divergence Against Dermatophytes

In a systematic study of N-substituted aniline derivatives bearing hetaryl fragments, 2-furyl substituted anilines demonstrated very good antifungal activity against dermatophytes, with MIC values of 3.12–6.25 µg/mL against Trichophyton rubrum [1]. The study also evaluated 3-furyl and other heteroaryl-substituted analogs, reporting that the position of the heteroatom (2-furyl vs. 3-furyl) significantly influenced antifungal potency. The 3-furyl substituted anilines were included in the broader structure-activity analysis (compounds derived from various aromatic aldehydes and anilines), and the differential activity profiles underscore that the furan attachment position is a critical determinant of biological outcome, not merely a passive structural variation [1].

Antifungal Drug Discovery Structure-Activity Relationship Dermatophyte Infection

Solid-State Handling: Melting Point Differentiation Between Methylene-Bridged and Direct-Linked 3-Furylanilines

The direct-linked analog 3-(furan-3-yl)aniline (CAS 936249-46-6) is reported as a crystalline solid with a melting point of 73–74 °C . In contrast, 3-(furan-3-ylmethyl)aniline, containing the methylene bridge, is typically described as a pale yellow liquid or low-melting solid depending on purity and conditions . This physical state difference arises from the disruption of the extended planar π-conjugation present in the direct-linked analog, which weakens intermolecular π-stacking and reduces crystal lattice energy. The liquid physical state of the methylene-bridged compound at ambient temperature has practical implications for storage, handling, and formulation in both research and scale-up contexts.

Analytical Chemistry Compound Purification Solid-State Characterization

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Implications for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 3-(furan-3-yl)aniline is 39.2 Ų [1]. The methylene-bridged analog N-(furan-3-ylmethyl)-4-methylaniline has a TPSA of 25.2 Ų [2]. While these values represent the para-methyl derivative rather than the exact target compound, the trend indicates that the methylene spacer in the N-(furan-3-ylmethyl)aniline scaffold reduces TPSA by approximately 14 Ų relative to the direct-linked analog, primarily by interrupting the conjugation between the aniline nitrogen and the furan oxygen that contributes to the polar surface in the flat, conjugated system. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration [3]; both compounds fall well below this threshold, but the lower TPSA of the methylene-bridged series may confer measurably higher CNS exposure in vivo.

CNS Drug Design Physicochemical Property Prediction ADME Profiling

Synthetic Utility: Chemoselectivity Advantages of the 3-Furylmethylene-Aniline Scaffold in Reductive Amination and Derivatization

The N-arylfurfurylamine scaffold, including 3-(furan-3-ylmethyl)aniline, is synthesized via reduction of the corresponding azomethine (Schiff base), which is readily prepared from commercially available furan-3-carbaldehyde and aniline [1]. This two-step sequence provides a modular entry point for diversifying both the furan and aniline components independently. In contrast, the direct-linked 3-(furan-3-yl)aniline requires cross-coupling methodology (e.g., Suzuki-Miyaura coupling of 3-furanylboronic acid with 3-bromoaniline), which introduces catalyst cost, metal contamination concerns, and substrate scope limitations [2]. The reductive amination route to 3-(furan-3-ylmethyl)aniline is metal-free, proceeds under mild conditions, and is amenable to parallel library synthesis, offering a practical advantage for medicinal chemistry groups constructing focused compound collections.

Organic Synthesis Library Construction Parallel Chemistry

Lipophilicity (XLogP3) Differentiation Across Furan-Aniline Substitution Patterns

Computed lipophilicity values reveal a systematic trend: 3-(furan-3-yl)aniline (direct-linked) has an XLogP3 of 1.9 [1], while the methylene-bridged N-(furan-3-ylmethyl)-4-methylaniline has an XLogP3 of 2.8 [2], and the 2-furyl methylene-bridged analog N-(furan-2-ylmethyl)aniline (N-furfurylaniline, CAS 4439-56-9) has an estimated XLogP3 of approximately 2.2–2.5 based on structural similarity . The ~0.9 log unit increase from the direct-linked to the 3-furylmethyl analog reflects the contribution of the additional methylene group and the loss of polar conjugation. This lipophilicity increment is within the range known to significantly impact protein binding, metabolic stability, and volume of distribution in drug candidates [3].

Physicochemical Profiling Drug Design LogP Prediction

Recommended Application Scenarios for 3-(Furan-3-ylmethyl)aniline Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization Requiring 3-Furyl-Specific SAR Exploration

Research groups building on the Kouznetsov et al. (2008) findings [1] that 2-furyl substituted anilines achieve MIC values of 3.12–6.25 µg/mL against Trichophyton rubrum should procure 3-(furan-3-ylmethyl)aniline specifically to systematically explore the regioisomeric SAR space. Because the 3-furyl position alters the orientation of the heteroatom lone pair and the molecular electrostatic potential surface relative to the 2-furyl isomer, direct comparative screening of both regioisomers in parallel antifungal assays is essential to determine whether 3-furyl substitution offers superior selectivity, reduced cytotoxicity, or activity against resistant strains [1].

CNS-Penetrant Probe Design Leveraging Favorable TPSA and Lipophilicity Balance

The methylene-bridged 3-(furan-3-ylmethyl)aniline scaffold offers a predicted TPSA of ~25 Ų and XLogP3 of ~2.5–2.8 [2][3], placing it within the CNS drug-like chemical space (TPSA < 70 Ų, 1 < logP < 5) [4]. Compared to the direct-linked 3-(furan-3-yl)aniline (TPSA = 39.2 Ų, XLogP3 = 1.9) [2], the methylene-bridged analog may provide improved brain penetration while retaining the furan oxygen as a hydrogen-bond acceptor for target engagement. Medicinal chemistry teams pursuing CNS targets where moderate lipophilicity and low TPSA are desirable should select this scaffold over the more polar direct-linked analogs.

Transition-Metal-Free Parallel Library Synthesis for Hit Expansion

The reductive amination route to 3-(furan-3-ylmethyl)aniline proceeds via imine formation from commercially available furan-3-carbaldehyde and aniline, followed by NaBH4 reduction [5]. This metal-free, two-step protocol is compatible with 96-well parallel synthesis formats and avoids palladium contamination that can interfere with fluorescence-based or cell-based assays. In contrast, the direct-linked 3-(furan-3-yl)aniline requires Pd-catalyzed cross-coupling [6], introducing metal scavenging steps and limiting library throughput. Groups prioritizing rapid SAR expansion with minimal purification should procure the methylene-bridged building block for library construction.

Physicochemical Property-Driven Building Block Selection in Fragment-Based Drug Discovery

In fragment-based screening campaigns, the 3-(furan-3-ylmethyl)aniline core provides a distinct physicochemical profile compared to its direct-linked and 2-furyl analogs, with molecular weight of 173.21 g/mol, 3 rotatable bonds, TPSA of ~25 Ų, and XLogP3 of ~2.5–2.8 [2][3]. These properties align with fragment library design guidelines (MW < 250, logP < 3.5, rotatable bonds ≤ 5) [7], and the methylene spacer offers a vector for fragment growing that is geometrically distinct from the planar, direct-linked analog. Procurement of both the methylene-bridged and direct-linked versions enables exploration of orthogonal growth vectors from a common furan-aniline pharmacophore.

Quote Request

Request a Quote for 3-(Furan-3-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.